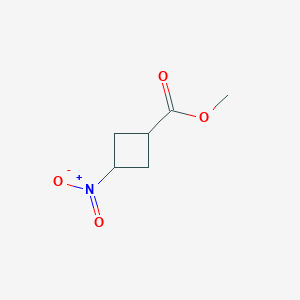![molecular formula C25H25N3O4 B2676852 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid CAS No. 2155855-27-7](/img/structure/B2676852.png)
1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 2091853-19-7 . It has a molecular weight of 417.46 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1-((((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-3-yl)-1H-pyrazole-3-carboxylic acid . The InChI Code is 1S/C24H23N3O4/c28-23(29)22-11-13-27(25-22)16-6-5-12-26(14-16)24(30)31-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-11,13,16,21H,5-6,12,14-15H2,(H,28,29) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 417.46 .Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for protecting hydroxy groups during the synthesis of complex molecules. This protective group is particularly valuable because it can be removed under mild conditions without affecting other sensitive functional groups in the molecule. For instance, the Fmoc group can be conveniently removed by the action of triethylamine in dry pyridine solution, which is a critical step in the synthesis of an octathymidylic acid fragment, illustrating its application in nucleic acid chemistry (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis
The Fmoc group plays a significant role in the field of peptide synthesis. It is used as a protective group for amino acids in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain. The Fmoc group's stability under acidic conditions and its easy removal under basic conditions make it ideal for iterative cycles of peptide elongation (Chang & Meienhofer, 2009).
Synthesis of N-Alkylhydroxamic Acids
The compound is involved in the synthesis of N-alkylhydroxamic acids through its derivative forms. For example, N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines can undergo efficient condensation to afford derivatives used for the synthesis of structurally diverse N-substituted hydroxamic acids. This methodology is crucial for producing compounds with potential medicinal properties, including roles as enzyme inhibitors (Mellor & Chan, 1997).
Preparation of Fluorene-Derived Complexes
The fluoren-9-ylmethoxycarbonyl moiety is also instrumental in the preparation of fluorene-derived complexes with potential applications in materials science and photoluminescence studies. These complexes can exhibit unique properties such as luminescence and charge-transfer adduct formation, making them of interest for study in various applications, including organic electronics and sensing technologies (Vicente et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-13-28(26-23(16)24(29)30)17-7-6-12-27(14-17)25(31)32-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,13,17,22H,6-7,12,14-15H2,1H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXWTSQDDWAEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2CCCN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2676770.png)
![(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2676772.png)

![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

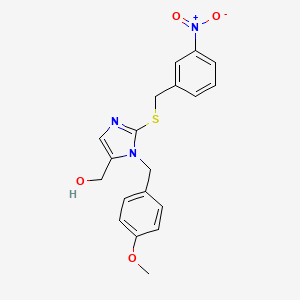
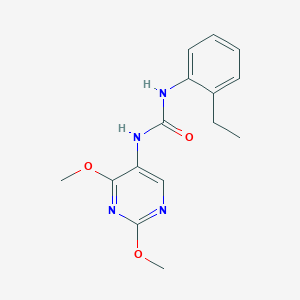
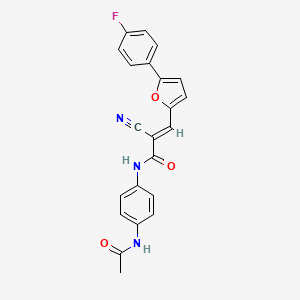
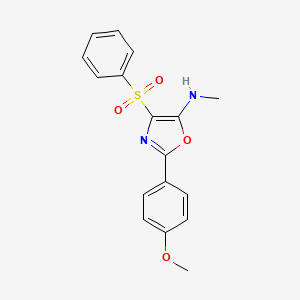
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)

